1-Benzyl-4-bromopyridin-1-ium bromide

Description

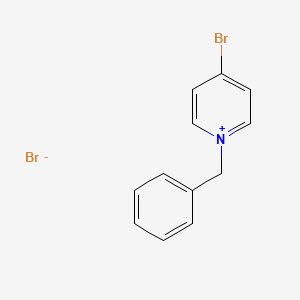

1-Benzyl-4-bromopyridin-1-ium bromide (CAS: 2589-30-2) is a quaternary ammonium salt characterized by a pyridinium core substituted with a benzyl group at the 1-position and a bromine atom at the 4-position. This compound is primarily utilized in organic synthesis and materials science as a reactive intermediate due to its electrophilic bromine substituent and aromatic stability. It is commercially available through suppliers like ECHEMI, which emphasizes its high purity (99%) and suitability for industrial and research applications .

The pyridinium ring structure confers polarity and solubility in polar organic solvents, making it a versatile precursor for nucleophilic substitution reactions. Its benzyl group enhances lipophilicity, which can influence crystallization behavior and intermolecular interactions in solid-state chemistry.

Properties

IUPAC Name |

1-benzyl-4-bromopyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN.BrH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-9H,10H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKUSYNCUQPEOO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)Br.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4-bromopyridin-1-ium bromide typically involves the reaction of 4-bromopyridine with benzyl bromide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

1-Benzyl-4-bromopyridin-1-ium bromide undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Benzyl-4-bromopyridin-1-ium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromopyridin-1-ium bromide involves its interaction with specific molecular targets. For instance, it has been studied as a potential dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity.

Comparison with Similar Compounds

1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium Bromide (CAS: 1615709-89-1)

This compound shares the pyridinium core and benzyl substituent but differs in the 3- and 4-position substituents: a methylamino group at position 3 and a methyl group at position 4 replace the bromine atom. Key differences include:

The absence of bromine in the latter reduces electrophilicity, shifting its utility toward hydrogen-bonding interactions or coordination chemistry.

Sepantronium Bromide (YM-155, CAS: 781661-94-7)

Sepantronium bromide is a bioactive heterocyclic bromide with a distinct structure featuring a bicyclic core and sulfonamide groups. Unlike this compound, it is pharmacologically active, functioning as a survivin inhibitor with potent anticancer activity (IC50 = 0.54 nM in PC-3 cells) .

The complex structure of Sepantronium bromide enables specific protein interactions, whereas this compound’s simpler structure limits it to synthetic roles.

Rocuronium Bromide and Vecuronium Bromide

These neuromuscular blocking agents are structurally distinct but share the bromide counterion. Unlike this compound, they feature steroidal or tetrahydroisoquinoline cores, enabling cholinergic receptor antagonism. Rocuronium bromide (0.6 mg/kg) provides rapid intubation conditions comparable to succinylcholine, with hemodynamic stability .

| Property | This compound | Rocuronium Bromide |

|---|---|---|

| Core Structure | Pyridinium | Steroidal |

| Application | Synthetic chemistry | Anesthesia induction |

| Bioavailability | Not applicable | Rapid onset (60 seconds) |

Structural and Functional Implications

- Electrophilicity vs. Bioactivity : Bromine in this compound enhances reactivity in substitution reactions, while bioactive bromides (e.g., Sepantronium) rely on larger, multifunctional structures for target binding.

- Thermodynamic Stability : Pyridinium salts like this compound exhibit high thermal stability, making them suitable for high-temperature reactions.

Biological Activity

1-Benzyl-4-bromopyridin-1-ium bromide is a chemical compound with the molecular formula CHBrN and a molecular weight of 329.03 g/mol. It has garnered attention in the fields of organic synthesis and medicinal chemistry due to its biological activities, particularly its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound's inhibition of these enzymes leads to increased levels of acetylcholine, which can enhance cholinergic transmission, making it relevant in neurodegenerative disease research, especially Alzheimer's disease.

The primary biological activity of this compound is attributed to its inhibition of AChE and BuChE. This inhibition disrupts the normal metabolism of acetylcholine, leading to its accumulation in synaptic clefts. The compound interacts with the active sites of these enzymes, thereby blocking their catalytic activity.

Key Findings:

- Inhibition Potency : The compound has been shown to effectively inhibit AChE and BuChE in vitro, with varying degrees of potency depending on concentration.

- Impact on Neurodegenerative Diseases : By increasing acetylcholine levels, this compound may alleviate symptoms associated with conditions like Alzheimer's disease.

This compound exhibits significant biochemical properties that influence cellular processes. It modulates various signaling pathways and gene expressions, affecting cellular metabolism and function.

Cellular Effects:

- Apoptosis Induction : Studies have indicated that this compound can induce apoptosis in tumor cells, contributing to its potential as an anticancer agent.

- Cell Proliferation : Research has demonstrated a dose-dependent decrease in cell proliferation following treatment with this compound.

Study 1: Tumor Cell Growth Inhibition

A study evaluated the effects of this compound on NCI-H460 lung cancer cells. The results indicated a significant reduction in viable cell numbers post-treatment:

| Treatment Concentration (μM) | % Viable Cells |

|---|---|

| Control | 100% |

| 5.2 | 71% |

| 7.8 | 49% |

This study highlighted the compound's potential as an anticancer agent through its ability to inhibit cell growth.

Study 2: Apoptosis Assessment

Another research focused on apoptosis rates induced by this compound:

| Treatment | % Apoptosis (Mean ± SEM) |

|---|---|

| Blank | 7.0 ± 0.6 |

| Compound (5.2 μM) | 7.2 ± 1.4 |

| Compound (7.8 μM) | 7.3 ± 0.9 |

These findings suggest that while the compound does not significantly increase apoptosis at lower concentrations, higher doses may have a more pronounced effect.

Preparation Methods

The synthesis of this compound typically involves the reaction of 4-bromopyridine with benzyl bromide under specific conditions, often utilizing solvents and bases to facilitate the reaction.

Applications

The compound finds applications across various domains:

- Organic Synthesis : Used as a reagent for creating more complex molecules.

- Medicinal Chemistry : Investigated for therapeutic applications, particularly in drug development targeting neurodegenerative diseases and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.